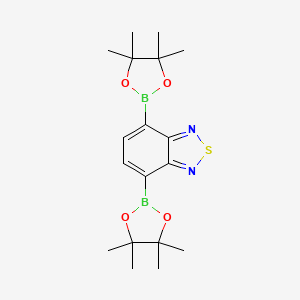

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Übersicht

Beschreibung

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C18H26B2N2O4S and its molecular weight is 388.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Action Environment

Environmental factors play a crucial role:

- pH variations affect compound stability and solubility. Heat or cold may impact its efficacy. Oxidation susceptibility depends on oxygen exposure. Photodegradation can occur.

Its intricate dance with cellular components awaits deeper exploration! 🌟

Biologische Aktivität

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (CAS Number: 934365-16-9) is a compound that belongs to the class of benzothiadiazoles and is notable for its boronic acid derivatives. This compound has garnered interest in various fields including organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities.

- Molecular Formula : C₁₈H₂₆B₂N₂O₄S

- Molecular Weight : 388.10 g/mol

- Melting Point : 214 °C

- Purity : ≥95.0% (by GC) .

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules through its boron-containing moieties. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is a crucial aspect of their mechanism in biological systems. This property enables them to modulate the activity of enzymes and receptors.

Anticancer Activity

Recent studies have indicated that benzothiadiazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction. For instance:

- Study Findings : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its efficacy against various bacterial strains has been documented:

- Case Study : In vitro assays revealed that the compound inhibited the growth of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

- Research Findings : Experimental models have shown that it can reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Photovoltaics (OPVs)

One of the primary applications of this compound is in the field of organic photovoltaics. It serves as a building block for the synthesis of donor materials in OPV devices. The incorporation of benzothiadiazole units enhances light absorption and charge transport properties, leading to improved power conversion efficiencies (PCE) in solar cells. For instance, research indicates that polymers derived from this compound can achieve PCEs exceeding 6% when incorporated into device architectures .

Organic Field Effect Transistors (OFETs)

The compound is also utilized in the development of organic field-effect transistors. Its boron-containing moieties facilitate charge carrier mobility and stability within the active layers of OFETs. Studies have demonstrated that devices fabricated with derivatives of this compound exhibit enhanced electrical performance and operational stability .

Material Science

Synthesis of Boronic Esters

The compound acts as a versatile reagent in organic synthesis, particularly in the formation of boronic esters through borylation reactions. It can be used to functionalize various substrates under mild conditions in the presence of transition metal catalysts . This property is beneficial for creating complex organic molecules with specific functionalities.

Polymer Chemistry

In polymer chemistry, 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole is employed as a monomer for synthesizing low-bandgap polymers. These polymers can be utilized in applications such as light-emitting diodes (OLEDs) and sensors due to their excellent photophysical properties .

Case Studies

Eigenschaften

IUPAC Name |

4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26B2N2O4S/c1-15(2)16(3,4)24-19(23-15)11-9-10-12(14-13(11)21-27-22-14)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWADSHFLSDMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26B2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675343 | |

| Record name | 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934365-16-9 | |

| Record name | 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole in the context of the research paper?

A: this compound serves as the electron-deficient building block in the synthesis of carbazole-alt-benzothiadiazole copolymers (PCBTs) []. These copolymers are of interest due to their potential applications in organic electronics.

Q2: How does the structure of this compound contribute to the properties of the resulting PCBTs?

A: The benzothiadiazole unit in this compound is electron-deficient, while the carbazole units in the copolymer are electron-rich. This alternating electron-rich and electron-deficient structure within the polymer chain is crucial for creating a conjugated system. Conjugated polymers often exhibit desirable electronic and optical properties, such as semiconductivity and light absorption/emission in specific wavelengths, making them suitable for applications like organic solar cells or LEDs [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.